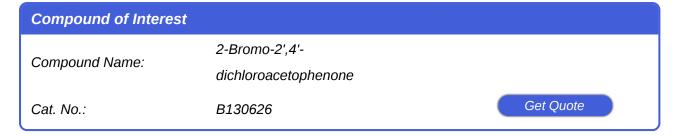
## chemical structure and IUPAC name of 2-Bromo-2',4'-dichloroacetophenone

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An In-depth Technical Guide to 2-Bromo-2',4'-dichloroacetophenone

## Introduction

**2-Bromo-2',4'-dichloroacetophenone** is a halogenated aromatic ketone that serves as a crucial intermediate in organic synthesis.[1] Its chemical structure, characterized by a reactive bromine atom positioned alpha to a carbonyl group and a dichlorinated phenyl ring, renders it a valuable precursor for the synthesis of various pharmaceuticals and agrochemicals.[1][2] This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis protocols, and applications in research and drug development.

## **Chemical Structure and IUPAC Name**

The molecule consists of an acetophenone core where the phenyl ring is substituted with two chlorine atoms at the 2' and 4' positions, and one hydrogen of the methyl group is substituted with a bromine atom.

- IUPAC Name: 2-bromo-1-(2,4-dichlorophenyl)ethan-1-one[3][4]
- Synonyms: 2,4-Dichlorophenacyl bromide, 2,4-Dichlorophenyl bromomethyl ketone[2][5]
- Chemical Formula: C<sub>8</sub>H<sub>5</sub>BrCl<sub>2</sub>O[2][5]

Figure 1: Chemical Structure



## **Physicochemical Properties**

**2-Bromo-2',4'-dichloroacetophenone** is typically a white to off-white or brown crystalline solid or a low-melting solid.[1][2][6] It is sparingly soluble in water but shows good solubility in various organic solvents such as chloroform, methanol, acetone, and dichloromethane.[1][2]

| Property         | Value                              | Reference(s)      |
|------------------|------------------------------------|-------------------|
| Molecular Weight | 267.93 g/mol                       | [2][5][7]         |
| CAS Number       | 2631-72-3                          | [2][7]            |
| Appearance       | White to brown low-melting solid   | [6][8]            |
| Melting Point    | 25-29 °C                           | [2][8][9][10][11] |
| Boiling Point    | 103-106 °C @ 0.4 Torr              | [1][6]            |
| Density          | 1.695 g/cm³ (Predicted)            | [5][9]            |
| Solubility       | Soluble in chloroform,<br>methanol | [1]               |
| InChI Key        | DASJDMQCPIDJIF-<br>UHFFFAOYSA-N    | [7]               |

## **Experimental Protocols: Synthesis**

The synthesis of **2-bromo-2',4'-dichloroacetophenone** is commonly achieved through the alpha-bromination of 2',4'-dichloroacetophenone. Below are two detailed laboratory-scale protocols.

## **Protocol 1: Bromination using Bromine in Methanol**

This method involves the direct bromination of the precursor using liquid bromine in a suitable solvent.

Methodology:



- A solution of 50.5 g (0.267 mol) of 2',4'-dichloroacetophenone is prepared in 100 g of methanol.[7]
- To this solution, 43.4 g (0.267 mol) of bromine is added dropwise, maintaining the reaction temperature between 45 to 50°C.[7]
- After the addition is complete, the methanol is evaporated under reduced pressure.[7]
- The resulting concentrate is dissolved in 120 g of toluene and washed three times with 100 ml of water.[7]
- Finally, the toluene is distilled off under reduced pressure to yield the crude product as a brown oil.[7]

#### Figure 2: Synthesis Workflow (Protocol 1)

# Protocol 2: Bromination using N-Bromosuccinimide (NBS)

This protocol utilizes a milder brominating agent, N-bromosuccinimide, with an acid catalyst.

#### Methodology:

- To a stirred solution of 2',4'-dichloroacetophenone (0.37 mol) in 40 mL of acetonitrile, N-bromosuccinimide (0.37 mmol) is slowly added.[12]
- The mixture is stirred for 10-15 minutes.[12]
- p-Toluenesulfonic acid (p-TsOH, 0.74 mmol) is then added, and the mixture is heated to reflux for 4-5 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).[12]
- Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated sodium bicarbonate solution.[12]
- The product is extracted with ethyl acetate (3 x 20 mL).[12]



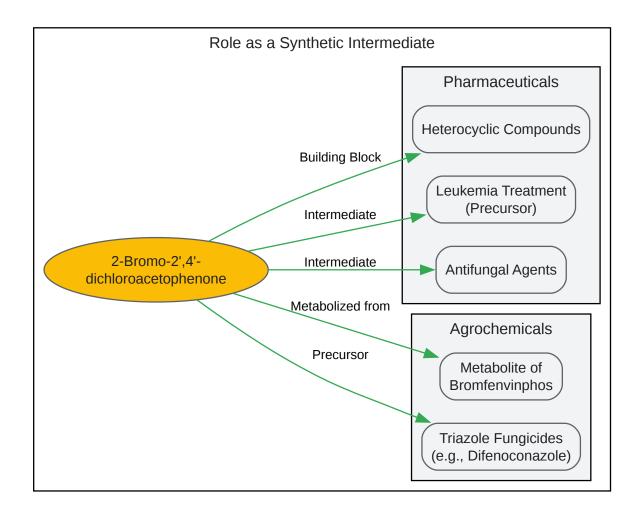
- The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.[12]
- The crude product is purified by silica gel column chromatography (eluent: ethyl acetate/hexane, 4:96 v/v) to yield the pure compound.[12]

## **Applications in Research and Development**

**2-Bromo-2',4'-dichloroacetophenone** is a versatile building block in the synthesis of a wide range of biologically active molecules.

- Agrochemicals: It serves as an intermediate in the production of triazole fungicides such as difenoconazole.[13] It is also known to be a metabolite of the insecticide Bromfenvinphos.[6] [10][12]
- Pharmaceuticals: The compound is a precursor for the synthesis of various heterocyclic compounds and antifungal agents.[2] Its derivatives have been explored for their potential in treating leukemia due to inhibitory activity against erythrocytes.[5]
- Research Tools: It has been utilized as an optical probe for the detection of phosphate groups in biological systems.[5]





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Figure 3: Applications of the Compound

## Safety and Handling

**2-Bromo-2',4'-dichloroacetophenone** is classified as toxic if swallowed and causes skin and eye irritation.[4] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. Store in a cool, dry place away from incompatible materials.

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